![molecular formula C10H9NO3 B160663 4-Benzoyloxy-2-azetidinone CAS No. 28562-58-5](/img/structure/B160663.png)
4-Benzoyloxy-2-azetidinone
Overview
Description
4-Benzoyloxy-2-azetidinone is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol It is a derivative of azetidinone, a four-membered lactam ring, and is characterized by the presence of a benzoyloxy group attached to the nitrogen atom of the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyloxy-2-azetidinone typically involves the reaction of azetidinone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Azetidinone+Benzoyl Chloride→this compound
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyloxy-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
4-Benzoyloxy-2-azetidinone serves as a valuable synthon in the synthesis of β-lactam antibiotics. Its structure allows for modifications that enhance the biological activity of the resulting compounds. Research indicates that derivatives of this compound exhibit improved yields and reactivity compared to other acyloxy-substituted azetidinones, making them suitable precursors for antibiotic development. For example, studies have shown that using 4-benzoyloxy derivatives leads to higher yields in displacement reactions with various nucleophiles, highlighting their efficiency in synthesizing complex molecules .
Key Findings:
- Higher Reactivity: The benzoate group is a better leaving group than acetate, facilitating more efficient synthesis .
- Improved Yields: Displacement reactions with 4-benzoyloxy derivatives yield better results compared to their acetoxy counterparts .
Pharmacological Activities
The pharmacological profile of 2-azetidinones, including this compound, reveals a broad spectrum of biological activities. These compounds have been investigated for their antimicrobial, antifungal, and antitumor properties. Specific studies have highlighted their effectiveness against various pathogens, including those resistant to conventional antibiotics.
Notable Pharmacological Properties:
- Antimicrobial Activity: Compounds containing the azetidinone moiety demonstrate significant activity against Gram-positive and Gram-negative bacteria .
- Antitumor Effects: Research indicates potential antitumor properties, warranting further investigation into their mechanism of action .
Chiral Separation Techniques
In analytical chemistry, this compound has been utilized as a model compound in supercritical fluid chromatography (SFC) for chiral method development. This application is crucial in pharmaceutical research where the separation of enantiomers is often necessary for drug efficacy and safety.
Application Highlights:
- Chiral Resolution: Studies using SFC have demonstrated effective separation of enantiomers of this compound, showcasing its utility in method optimization .
- High Throughput Screening: The compound's application in multi-channel SFC systems allows for rapid screening and optimization of chiral separations .
Case Studies and Experimental Data
To illustrate the applications of this compound, several case studies provide insights into its synthesis and biological evaluation:
Mechanism of Action
The mechanism of action of 4-Benzoyloxy-2-azetidinone involves its interaction with specific molecular targets and pathways. As a β-lactam derivative, it can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. Additionally, the compound may exhibit other biological activities through interactions with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-2-azetidinone: Another azetidinone derivative with an acetoxy group instead of a benzoyloxy group.
4-Hydroxy-2-azetidinone: A hydroxyl-substituted azetidinone.
4-Methoxy-2-azetidinone: A methoxy-substituted azetidinone.
Uniqueness
4-Benzoyloxy-2-azetidinone is unique due to the presence of the benzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Biological Activity
4-Benzoyloxy-2-azetidinone is a synthetic compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. It serves as a significant intermediate in the synthesis of various pharmaceuticals, especially β-lactam antibiotics, due to its unique structural properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of azetidinones possess the ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation, possibly through modulation of signaling pathways associated with cell survival and growth.
The biological activities of this compound can be attributed to its structural features, particularly the benzoyloxy group which enhances its stability and reactivity. This compound interacts with specific biological targets, leading to its therapeutic effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones, suggesting strong antibacterial properties compared to standard antibiotics.
Study 2: Anticancer Effects
In another investigation focusing on cancer therapy, researchers tested the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Benzoyloxy group enhances activity |
4-Acetoxy-2-azetidinone | Moderate | Low | Acetoxy group less reactive |
4-Hydroxy-2-azetidinone | Low | Moderate | Hydroxyl group increases solubility |
4-Methoxy-2-azetidinone | Moderate | Low | Methoxy group affects lipophilicity |
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Synthesis of Derivatives : Modifying the benzoyloxy group could enhance biological activity or selectivity.
- Mechanistic Studies : Further investigations into the precise mechanisms by which this compound exerts its biological effects are warranted.
- Clinical Trials : Given its promising preclinical data, advancing this compound into clinical trials could provide insights into its therapeutic applications.
Properties
IUPAC Name |
(4-oxoazetidin-2-yl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-6-9(11-8)14-10(13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJGOOONOIFDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369196, DTXSID90876271 | |
Record name | 4-Benzoyloxy-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidin-2-one,4-benzoyloxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28562-58-5 | |
Record name | 4-Benzoyloxy-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzoyloxy-2-azetidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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